molecular formula C17H18N2O3 B3840325 N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide CAS No. 303084-22-2

N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide

Cat. No. B3840325
CAS RN: 303084-22-2
M. Wt: 298.34 g/mol
InChI Key: SAQPEBOYDBZSBK-LDADJPATSA-N
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Description

N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as ethyl 2-(4-methoxybenzoyl) hydrazinecarboxylate and has the chemical formula C16H18N2O3. In

Scientific Research Applications

N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its potential as an anticancer agent. Studies have shown that N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further development.

Mechanism of Action

The mechanism of action of N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide is not fully understood, but studies have suggested that it may act by inducing apoptosis in cancer cells. Apoptosis is a natural process of cell death that occurs in response to various stimuli, including DNA damage and oxidative stress. N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide has been shown to induce apoptosis in cancer cells by activating various signaling pathways, leading to the activation of caspases and the subsequent cleavage of cellular proteins.
Biochemical and Physiological Effects:
N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Additionally, N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide has been shown to exhibit antioxidant activity, which may have potential applications in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide is its potent cytotoxic activity against various cancer cell lines. This makes it a valuable tool for researchers studying the mechanisms of cancer cell death and the development of anticancer drugs. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for the study of N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide. One potential area of research is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide, which may lead to the development of new treatments for various oxidative stress-related diseases. Finally, the potential toxicity of this compound should be further evaluated to determine its safety for use in various experiments.

properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-16-7-5-4-6-14(16)12-18-19-17(20)13-8-10-15(21-2)11-9-13/h4-12H,3H2,1-2H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQPEBOYDBZSBK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416333
Record name AC1NSDAE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide

CAS RN

303084-22-2
Record name AC1NSDAE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2-ETHOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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